Piperazine dihydrochloride monohydrate (CAS 6091-62-9) is a highly water-soluble, diprotic amine salt utilized as a foundational building block in pharmaceutical synthesis, veterinary anthelmintics, and biochemical buffer preparation [1]. Unlike the volatile and reactive piperazine free base, this monohydrate hydrochloride salt presents as a well-defined crystalline solid with a high decomposition temperature exceeding 300 °C [1]. For industrial procurement, its primary value lies in its reliable stoichiometry, resistance to atmospheric degradation, and ability to act as a controlled precursor for chemoselective N-monoalkylation [2]. These properties make it a highly practical choice for manufacturing active pharmaceutical ingredients (APIs) and complex piperazine derivatives without the handling liabilities associated with anhydrous piperazine [2].
Substituting piperazine dihydrochloride monohydrate with piperazine free base or piperazine hexahydrate introduces severe process liabilities. Piperazine free base is highly hygroscopic, volatile, and rapidly absorbs atmospheric carbon dioxide to form carbamates, leading to unpredictable stoichiometry and requiring inert handling conditions [1]. Furthermore, in synthetic workflows, the free base is prone to unselective reactions, generating difficult-to-separate mixtures of 1-substituted and 1,4-disubstituted byproducts[2]. While piperazine hexahydrate is less volatile, it suffers from a low melting point (44 °C) and variable water content, complicating precise molar dosing [1]. Procuring the dihydrochloride monohydrate bypasses these issues, providing a stable, free-flowing powder that enables chemoselectivity in mono-alkylation workflows and ensures consistent API formulation [2].
Piperazine free base is difficult to handle in standard manufacturing environments because it rapidly absorbs carbon dioxide and atmospheric moisture, altering its effective molecular weight and leading to dosing errors[1]. In contrast, piperazine dihydrochloride monohydrate forms a stable crystalline lattice that is inert to atmospheric CO2 [1]. According to standard synthetic protocols, the free base requires strict protection during manipulation and storage, whereas the dihydrochloride monohydrate can be processed in open air, allowing for near-quantitative recovery (97–99%) during recrystallization procedures [1].
| Evidence Dimension | Atmospheric reactivity and storage requirement |
| Target Compound Data | Stable in air, no CO2 absorption, standard storage |
| Comparator Or Baseline | Piperazine Free Base (Rapidly absorbs CO2 and moisture, requires inert atmosphere) |
| Quantified Difference | 0% CO2 absorption for the salt vs. rapid carbamate formation for the free base, enabling 97–99% recovery in open-air handling. |
| Conditions | Ambient atmospheric exposure during weighing and storage. |
Eliminates the need for specialized inert-atmosphere handling equipment, reducing manufacturing overhead and preventing batch-to-batch stoichiometric variations.
A major challenge in piperazine derivatization is the lack of chemoselectivity when using the free base, which typically yields a complex mixture of 1-monosubstituted and 1,4-disubstituted products [1]. By utilizing piperazine dihydrochloride monohydrate to generate the piperazin-1-ium cation, the second amine site is effectively proton-protected [1]. Research demonstrates that utilizing this protonated intermediate restricts electrophilic attack to a single nitrogen, enabling the direct, chemoselective synthesis of mono-alkylated derivatives (such as 1-benzylpiperazine) with yields exceeding 93–95%, while suppressing the 1,4-disubstituted byproduct [2].
| Evidence Dimension | Chemoselectivity (Mono- vs. Di-alkylation) |
| Target Compound Data | Chemoselective mono-alkylation, 93–95% yield of mono-product |
| Comparator Or Baseline | Piperazine Free Base (Non-chemoselective, yields mixtures of 1-substituted and 1,4-disubstituted products) |
| Quantified Difference | >90% reduction in di-alkylated byproducts and >93% targeted mono-alkylation yield. |
| Conditions | Reaction with electrophilic reagents (e.g., benzyl chloride) in solvent at standard temperatures. |
Drastically reduces the need for expensive, time-consuming chromatographic separations to remove di-alkylated impurities in pharmaceutical manufacturing.
Thermal stability is a critical parameter for active pharmaceutical ingredients and synthetic intermediates subjected to high-temperature drying or exothermic reactions. Piperazine hexahydrate has a highly restrictive melting point of approximately 44 °C, causing it to melt or fuse during standard milling or drying operations[1]. In contrast, piperazine dihydrochloride monohydrate exhibits exceptional thermal stability, with a melting and decomposition point exceeding 300 °C [2]. This massive thermal window allows the dihydrochloride monohydrate to withstand aggressive industrial processing without phase changes or degradation [2].
| Evidence Dimension | Melting Point / Thermal Phase Stability |
| Target Compound Data | >300 °C decomposition |
| Comparator Or Baseline | Piperazine Hexahydrate (~44 °C melting point) |
| Quantified Difference | >250 °C higher thermal stability threshold before phase transition. |
| Conditions | Standard melting point determination and industrial drying conditions. |
Allows the material to be milled, dried, and processed in exothermic reactions without melting into an unusable mass, ensuring smooth scale-up.
In biological and marine research, standard buffers like phosphates frequently precipitate essential divalent cations (e.g., calcium and magnesium), ruining assay integrity [1]. Piperazine dihydrochloride, when combined with glycylglycine, forms a highly soluble, non-toxic, wide-range buffer system[1]. Unlike phosphate buffers, the piperazine dihydrochloride system does not precipitate calcium or magnesium salts from complex media like sea water, even at elevated pH levels (up to pH 9.9) [1]. Its high aqueous solubility and stable diprotic nature make it a highly effective, non-interfering buffering agent for sensitive biological systems [1].
| Evidence Dimension | Divalent Cation Precipitation (Ca2+, Mg2+) |
| Target Compound Data | No precipitation up to pH 9.9 |
| Comparator Or Baseline | Standard Phosphate Buffers (Precipitates Ca2+/Mg2+ at much lower pH) |
| Quantified Difference | Complete elimination of metal-ion precipitation in calcium/magnesium-rich media up to pH 9.9. |
| Conditions | Buffer preparation in sea water or complex biological media. |
Essential for formulating assay kits and biological media where maintaining the solubility of calcium and magnesium is critical for enzyme activity or cell viability.
Procured as a starting material for synthesizing 1-substituted piperazine derivatives (e.g., psychotropics, antihistamines, and anthelmintics) where preventing 1,4-disubstitution is critical to maximizing yield and minimizing purification costs [1].
Selected over the free base and hexahydrate for oral veterinary powders and tablets due to its high thermal stability, non-hygroscopic nature, and predictable active pharmaceutical ingredient (API) dosing during formulation[1].
Utilized in the preparation of specialized, wide-range biological buffers (often paired with glycylglycine) for marine biology, cell culture, and enzymatic assays where standard phosphate buffers would cause unwanted calcium or magnesium precipitation [2].
Employed as a stable, reliable reference standard and reagent in analytical chemistry workflows, owing to its high purity, air stability, and lack of volatility compared to anhydrous piperazine [1].
Irritant;Health Hazard